N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a dimethylaminoethyl group and a tricyclic core, which contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the formation of the desired structure. The dimethylaminoethyl group is then introduced through a substitution reaction, where a suitable precursor is reacted with dimethylamine under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. In biological systems, it may interact with cellular components, forming complexes that can modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Shares a similar dimethylaminoethyl group but differs in the core structure, leading to different reactivity and applications.
2-(dimethylamino)ethyl methacrylate: Contains a similar dimethylaminoethyl group but is used primarily in polymer chemistry for different applications.
N-[2-(dimethylamino)ethyl]acrylamide: Another compound with a dimethylaminoethyl group, used in various chemical reactions and applications.
Uniqueness
N-[2-(dimethylamino)ethyl]-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide stands out due to its unique tricyclic core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific structural features and reactivity profiles .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-20(2)7-5-18-16(23)17(24)19-13-8-11-4-3-6-21-14(22)10-12(9-13)15(11)21/h8-9H,3-7,10H2,1-2H3,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYBOTDBKCUYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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